Azocarmine B
Overview
Description
Azocarmine B is an organic sodium salt known for its vibrant red color. It is the disodium salt of 4-[(7-phenyl-3-sulfobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonic acid . This compound is widely used as a histological dye due to its strong affinity for proteins and nucleic acids, making it valuable in microscopic examinations to highlight specific cellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azocarmine B is synthesized through a series of chemical reactions involving sulfonation and diazotization. The process typically starts with the sulfonation of benzene derivatives, followed by diazotization to introduce the azo group. The final step involves coupling the diazonium salt with a suitable aromatic amine to form the desired azo dye .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and diazotization reactions under controlled conditions. The reaction mixture is carefully monitored to ensure the correct pH and temperature, which are crucial for the formation of the desired product. The final product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Azocarmine B undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Azocarmine B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed as a histological stain to differentiate between various cellular components.
Medicine: Utilized in diagnostic procedures to highlight specific tissues and cells.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
Azocarmine B exerts its effects primarily through its strong binding affinity to proteins and nucleic acids. The dye molecules interact with the cellular components, leading to a color change that highlights specific structures. This interaction is facilitated by the presence of sulfonic acid groups, which enhance the solubility and binding capacity of the dye .
Comparison with Similar Compounds
- Azocarmine G
- Aniline Blue
- Crystal Violet
- Methyl Blue
Comparison: Azocarmine B is unique due to its specific chemical structure, which provides a distinct red color and strong binding affinity to proteins and nucleic acids. Compared to other dyes like Aniline Blue and Crystal Violet, this compound offers better contrast and specificity in histological staining .
Properties
IUPAC Name |
disodium;4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O9S3.2Na/c32-41(33,34)18-10-12-20-21(14-18)24(29-23-13-11-19(42(35,36)37)15-27(23)43(38,39)40)16-26-28(20)30-22-8-4-5-9-25(22)31(26)17-6-2-1-3-7-17;;/h1-16H,(H3,32,33,34,35,36,37,38,39,40);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHGYGBYOUFGK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3Na2O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948204 | |
Record name | Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25360-72-9 | |
Record name | Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrogen 5-[(2,4-disulphonatophenyl)amino]-7-phenylsulphonatobenzo[a]phenazinium, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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